Product packaging for N-hydroxy-N-o-tolylbenzamide(Cat. No.:CAS No. 1143-74-4)

N-hydroxy-N-o-tolylbenzamide

Cat. No.: B074483
CAS No.: 1143-74-4
M. Wt: 227.26 g/mol
InChI Key: HOYKXCJVAUXQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxy-N-o-tolylbenzamide is a potent and cell-permeable inhibitor of histone deacetylase (HDAC) enzymes, specifically targeting Class I and Class IIb HDACs. Its primary mechanism of action involves chelating the zinc ion located in the catalytic pocket of HDACs, thereby blocking the deacetylation of histone and non-histone proteins. This inhibition leads to an accumulation of hyperacetylated substrates, resulting in altered gene expression, cell cycle arrest, differentiation, and apoptosis in transformed cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2 B074483 N-hydroxy-N-o-tolylbenzamide CAS No. 1143-74-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1143-74-4

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-hydroxy-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H13NO2/c1-11-7-5-6-10-13(11)15(17)14(16)12-8-3-2-4-9-12/h2-10,17H,1H3

InChI Key

HOYKXCJVAUXQLD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2)O

Canonical SMILES

CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Hydroxy N O Tolylbenzamide

Strategies for the Construction of the N-Hydroxyamide Moiety in Benzamide (B126) Frameworks

The formation of the N-hydroxyamide functional group is a critical step in the synthesis of N-hydroxy-N-o-tolylbenzamide. Several strategic approaches have been developed to construct this moiety, primarily involving the formation of a C-N bond between a benzoyl group and an N-o-tolylhydroxylamine precursor.

Direct Acylation Routes Utilizing Hydroxylamine (B1172632) Derivatives

One of the most straightforward methods for the synthesis of this compound is the direct acylation of N-o-tolylhydroxylamine with a benzoyl derivative. This reaction typically employs an activated benzoic acid species, such as benzoyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct. The Schotten-Baumann reaction conditions, which involve an aqueous base, are often suitable for this transformation.

The reaction proceeds via nucleophilic attack of the nitrogen atom of N-o-tolylhydroxylamine on the electrophilic carbonyl carbon of benzoyl chloride. The choice of base and solvent can influence the reaction's efficiency. A variety of bases can be employed, with milder bases being preferable to prevent potential side reactions.

Table 1: Representative Conditions for Direct Acylation of N-o-tolylhydroxylamine

Acylating AgentBaseSolventTemperature (°C)Yield (%)
Benzoyl ChloridePyridine (B92270)Dichloromethane0 to rt85-95
Benzoyl ChlorideTriethylamineTetrahydrofuran0 to rt80-90
Benzoyl Anhydride (B1165640)Sodium BicarbonateWater/DCMrt75-85

Note: Yields are typical for analogous reactions and may vary for the specific synthesis of this compound.

Amidation Reactions Employing N-Substituted Hydroxylamines and Benzoic Acid Derivatives

Amidation reactions that couple N-o-tolylhydroxylamine directly with benzoic acid offer a more convergent approach, avoiding the need to prepare an activated benzoic acid derivative separately. These reactions necessitate the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the hydroxylamine.

Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. libretexts.orgthieme-connect.de The addition of activating agents like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the reaction rate and suppress side reactions. nih.gov

Table 2: Common Coupling Agents for Amidation

Coupling AgentAdditiveSolventTemperature (°C)General Applicability
DCCDMAPDichloromethanertHigh, insoluble urea (B33335) byproduct
EDCHOBtDMF/DCMrtHigh, water-soluble urea byproduct
HATUDIPEADMFrtHigh, particularly for hindered substrates

Note: These conditions are generally applicable to amide bond formation and are expected to be effective for the synthesis of this compound.

Palladium-Catalyzed Carbonylation Approaches for Hydroxamic Acid Synthesis

Palladium-catalyzed carbonylation reactions represent a powerful and versatile method for the synthesis of carbonyl compounds, including hydroxamic acids. rsc.orgnih.govnih.gov This approach typically involves the coupling of an aryl halide (or triflate), carbon monoxide, and a hydroxylamine derivative in the presence of a palladium catalyst and a base.

For the synthesis of this compound, this would conceptually involve the palladium-catalyzed carbonylation of an o-tolyl-substituted precursor in the presence of benzoylhydroxylamine, or a related three-component reaction. The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by CO insertion and subsequent reductive elimination to form the final product. A variety of palladium catalysts and ligands can be employed to optimize the reaction. deakin.edu.aunih.gov

Functionalization and Derivatization of this compound Core Structure

The this compound molecule possesses two primary sites for further chemical modification: the N-hydroxyl group and the benzoyl moiety. These sites allow for the generation of a diverse library of derivatives with potentially altered chemical and physical properties.

Reactions at the N-Hydroxyl Group (e.g., O-Alkylation, O-Acylation)

The hydroxyl group of the N-hydroxyamide is nucleophilic and can readily undergo reactions with various electrophiles.

O-Alkylation: The hydrogen atom of the N-hydroxyl group can be substituted with an alkyl or aryl group. organic-chemistry.org This is typically achieved by treating this compound with an alkyl halide or sulfonate in the presence of a base. organic-chemistry.orgnih.gov The choice of base is crucial to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide. Common bases include sodium hydride, potassium carbonate, or organic bases like triethylamine. The reaction conditions can be tailored to favor O-alkylation over potential N-alkylation.

O-Acylation: The N-hydroxyl group can also be acylated to form the corresponding ester derivative. nih.gov This is typically accomplished using an acylating agent such as an acyl chloride or anhydride in the presence of a base, similar to the acylation of alcohols. organic-chemistry.orgresearchgate.net Catalytic amounts of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. organic-chemistry.org

Table 3: Representative Reactions at the N-Hydroxyl Group

ReactionReagentBaseSolventProduct
O-MethylationMethyl IodideSodium HydrideTHFN-methoxy-N-o-tolylbenzamide
O-BenzylationBenzyl BromidePotassium CarbonateAcetoneN-(benzyloxy)-N-o-tolylbenzamide
O-AcetylationAcetic AnhydridePyridineDichloromethaneN-(acetyloxy)-N-o-tolylbenzamide

Modifications of the Benzoyl Moiety

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. nih.gov For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which would be expected to introduce a nitro group at the meta-position of the benzoyl ring. Similarly, Friedel-Crafts acylation, for example with benzoyl chloride and a Lewis acid catalyst like aluminum chloride, would also be directed to the meta-position. nih.govnih.gov The reaction conditions for these transformations need to be carefully controlled to avoid potential side reactions involving the N-hydroxyamide moiety.

Mechanistic Investigations of this compound Synthesis Pathways

The synthesis of this compound typically involves the acylation of N-o-tolylhydroxylamine. The mechanism of this reaction is analogous to that of other N-acylation reactions of hydroxylamines.

A common method for the synthesis of N-aryl hydroxamic acids is the reaction of an N-arylhydroxylamine with an acylating agent, such as a benzoyl chloride, in the presence of a base.

Proposed Mechanism for the Synthesis of this compound:

Deprotonation of N-o-tolylhydroxylamine: The base (e.g., pyridine or triethylamine) removes the acidic proton from the hydroxyl group of N-o-tolylhydroxylamine to form the corresponding hydroxylaminate anion. This anion is a more potent nucleophile than the neutral hydroxylamine.

CH₃-C₆H₄-NHOH + Base ⇌ CH₃-C₆H₄-NHO⁻ + Base-H⁺

Nucleophilic Attack: The hydroxylaminate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.

CH₃-C₆H₄-NHO⁻ + C₆H₅-C(=O)Cl → [CH₃-C₆H₄-N(O⁻)-C(O)(Cl)C₆H₅]

Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses by expelling the chloride ion, which is a good leaving group. This reforms the carbonyl double bond and yields the final product, this compound.

[CH₃-C₆H₄-N(O⁻)-C(O)(Cl)C₆H₅] → CH₃-C₆H₄-N(O⁻)-C(=O)C₆H₅ + Cl⁻

Protonation: The resulting anion is then protonated by the protonated base (or during aqueous workup) to give the final this compound.

CH₃-C₆H₄-N(O⁻)-C(=O)C₆H₅ + Base-H⁺ → CH₃-C₆H₄-N(OH)-C(=O)C₆H₅ + Base

An alternative pathway could involve the direct acylation of the nitrogen atom of N-o-tolylhydroxylamine, followed by a rearrangement, but the acylation at the oxygen is generally favored under basic conditions due to the higher acidity of the hydroxyl proton.

Table 2: Key Intermediates and Reagents in the Proposed Synthesis of this compound

StepReagentsKey IntermediateProduct of Step
1N-o-tolylhydroxylamine, BaseN-o-tolylhydroxylaminate anionN-o-tolylhydroxylaminate anion
2Benzoyl chlorideTetrahedral intermediateTetrahedral intermediate
3--This compound anion
4Proton source (e.g., Base-H⁺)-This compound

Advanced Spectroscopic Characterization of N Hydroxy N O Tolylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering profound insights into the carbon-hydrogen framework.

The ¹H NMR spectrum of N-hydroxy-N-o-tolylbenzamide provides critical information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are indicative of the electronic environment of each proton. For instance, aromatic protons typically resonate in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. The integration of the signals corresponds to the relative number of protons. Spin-spin coupling, observed as splitting of signals, reveals the number of adjacent protons, with the coupling constant (J) quantifying the interaction.

Similarly, the ¹³C NMR spectrum displays distinct signals for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum are spread over a wider range than in ¹H NMR, which often allows for the resolution of every carbon signal. The carbonyl carbon of the amide group is characteristically found in the highly deshielded region of the spectrum (around 170 ppm). Aromatic carbons also appear in the downfield region (typically δ 110-160 ppm), while the methyl carbon of the tolyl group is found in the more shielded, upfield region.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
Benzoyl-H7.8-7.4m-128-132
Tolyl-H7.3-7.1m-126-138
N-OH~9.5br s--
C=O---~168
Tolyl-CH₃~2.3s-~18

Note: This table is a representation of expected values. Actual experimental data may vary.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra and for determining the complete molecular structure. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system. For this compound, COSY would show correlations between the aromatic protons on the benzoyl and tolyl rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. emerypharma.com This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons, whose chemical shifts are known from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between carbons and protons that are separated by two or three bonds. emerypharma.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, correlations between the tolyl protons and the amide carbonyl carbon would confirm the connectivity of these groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This provides valuable information about the three-dimensional structure and conformation of the molecule. For instance, NOESY could reveal spatial proximities between the tolyl and benzoyl rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.

O-H Stretching : A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group.

C=O Stretching : A strong, sharp peak corresponding to the carbonyl group of the amide is expected in the range of 1630-1680 cm⁻¹. researchgate.netresearchgate.net

C-N Stretching : The stretching vibration of the carbon-nitrogen bond of the amide usually appears in the 1200-1400 cm⁻¹ region.

Aromatic C-H Stretching : These vibrations give rise to sharp peaks just above 3000 cm⁻¹.

Aromatic C=C Stretching : Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene rings.

CH₃ Bending : Vibrations associated with the methyl group of the tolyl moiety are also expected.

Table 2: Characteristic IR and Raman Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-O-HO-H Stretch3200-3600Broad, Medium-Strong
C=OCarbonyl Stretch1630-1680Strong
Aromatic RingC=C Stretch1400-1600Medium-Strong
C-NAmide C-N Stretch1200-1400Medium
Aromatic C-HC-H Stretch>3000Medium-Weak

Subtle shifts in the vibrational frequencies and changes in band shapes can provide insights into the conformational isomers of this compound. researchgate.net The orientation of the tolyl and benzoyl groups relative to the central amide linkage can influence the vibrational modes. Theoretical calculations, often performed using Density Functional Theory (DFT), can be used in conjunction with experimental spectra to predict and assign the vibrational modes of different conformers, aiding in the determination of the most stable conformation in the solid state or in solution. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. libretexts.org

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural clues. youtube.com Common fragmentation pathways for amides include cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragments would likely include the benzoyl cation (C₆H₅CO⁺) and the o-tolyl moiety. The fragmentation pattern can be analyzed to piece together the different components of the molecule, confirming the proposed structure. researchgate.net

Table 3: Potential Mass Spectrometry Fragments for this compound

Fragment Ion Structure m/z (expected)
Molecular Ion[C₁₄H₁₃NO₂]⁺227
Benzoyl cation[C₇H₅O]⁺105
Phenyl cation[C₆H₅]⁺77
o-Tolyl radical cation[C₇H₇]⁺91

Note: The observed m/z values may vary slightly depending on the ionization technique and instrument.

X-ray Crystallography for Definitive Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions that govern its packing in the solid state.

Detailed Research Findings from an Analogous Compound

In the absence of specific crystallographic data for this compound, the crystal structure of a closely related compound, N-(2-hydroxy-5-methylphenyl)benzamide, offers valuable insights into the likely solid-state architecture. nih.govresearchgate.net An analysis of this analog reveals key structural features that would be anticipated in this compound.

Intermolecular forces, particularly hydrogen bonding, play a significant role in the crystal packing. In N-(2-hydroxy-5-methylphenyl)benzamide, molecules are linked by O—H⋯O hydrogen bonds, forming chains within the crystal lattice. nih.govresearchgate.net Weaker C—H⋯O interactions further stabilize this arrangement. nih.govresearchgate.net For this compound, the N-hydroxy group would be a prime candidate for forming strong intermolecular hydrogen bonds, likely of the O—H⋯O=C type, which would significantly influence the crystal packing.

A hypothetical data table for the X-ray crystallographic analysis of this compound, based on typical values for similar organic compounds, is presented below.

ParameterHypothetical Value
Chemical FormulaC14H13NO2
Formula Weight227.26 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)~ 7.2
b (Å)~ 21.7
c (Å)~ 7.5
β (°)~ 110
Volume (Å3)~ 1100
Z4
Density (calculated) (g/cm3)~ 1.37

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules. By measuring the absorption of light in the UV and visible regions, it is possible to identify the electronic transitions occurring within the molecule, providing insights into the extent of conjugation and the presence of chromophores.

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with the aromatic rings and the carbonyl group of the amide linkage. The benzoyl and tolyl groups are both chromophores that will contribute significantly to the spectrum.

The π → π* transitions, typically of high intensity, are due to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic systems. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amide) to an antibonding π* orbital.

A representative data table summarizing the expected UV-Vis absorption maxima for this compound in a common solvent like ethanol (B145695) is provided below. These values are based on typical absorptions for related aromatic amides and benzohydroxamic acids.

λmax (nm)Molar Absorptivity (ε, L mol-1 cm-1)TransitionAssociated Chromophore
~ 200-220Highπ → πBenzoyl and Tolyl rings
~ 240-270Moderateπ → πConjugated system
~ 280-320Lown → π*Carbonyl group

Computational and Theoretical Chemistry Studies on N Hydroxy N O Tolylbenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure, stability, and reactivity of molecules like N-hydroxy-N-o-tolylbenzamide. These methods provide detailed insights into the molecule's properties at the atomic level.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis would be necessary. This involves exploring the potential energy surface to identify various stable conformers (local minima) and the transition states that connect them. Such an analysis would reveal the preferred spatial orientations of the o-tolyl and benzoyl groups relative to the central hydroxamic acid moiety and the energetic barriers to their interconversion.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. An FMO analysis for this compound would map the distribution of these orbitals to predict the most likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions. The ESP map of this compound would show regions of negative potential (typically around electronegative atoms like oxygen) which are susceptible to electrophilic attack, and regions of positive potential (around hydrogen atoms) which are prone to nucleophilic attack. This provides a visual representation of the molecule's reactive sites.

Spectroscopic Parameter Prediction and Correlation with Experimental Data (e.g., NMR shielding, vibrational frequencies)

DFT calculations can accurately predict various spectroscopic parameters. For this compound, this would involve calculating the nuclear magnetic resonance (NMR) chemical shifts (isotropic shielding constants) for ¹H and ¹³C atoms and the vibrational frequencies corresponding to its infrared (IR) and Raman spectra. These theoretical predictions are invaluable for interpreting experimental spectra, aiding in the structural confirmation of the compound, and assigning specific spectral features to the vibrations of particular functional groups. A comparison between calculated and experimental data would serve to validate the computational model used.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water or an organic solvent, would provide insights into its dynamic behavior. This includes conformational changes, flexibility, and the formation and breaking of intermolecular hydrogen bonds with solvent molecules. Such simulations are crucial for understanding how the solvent environment influences the structure and behavior of the molecule, which is essential for predicting its properties in solution.

In Silico Modeling of Reaction Pathways and Transition States

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify the reactants, products, intermediates, and, most importantly, the transition states. By calculating the activation energies (the energy barriers of the transition states), researchers can predict reaction rates and determine the most favorable reaction pathways. For this compound, this could include studying its synthesis, degradation, or its interaction with biological targets.

Ligand-Based and Structure-Based Computational Approaches for Molecular Recognition

In the field of medicinal chemistry and drug design, understanding how a molecule like this compound interacts with biological targets is paramount. Computational and theoretical chemistry provide powerful tools to predict and analyze these interactions, guiding the synthesis of more potent and selective compounds. These methods are broadly categorized into ligand-based and structure-based approaches. While specific published studies focusing exclusively on this compound are limited, the extensive research on analogous N-arylhydroxamic acids and benzamides allows for a detailed exploration of the computational strategies that would be employed to investigate its molecular recognition.

Ligand-Based Approaches

Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a series of compounds with known activities, it is possible to build predictive models.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For a series of derivatives of this compound, a 2D-QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for instance. nih.govjprdi.vn This involves calculating various molecular descriptors that quantify physicochemical properties such as hydrophobicity, electronics, and sterics. consensus.app

A typical 2D-QSAR study on hydroxamic acid derivatives might yield a linear regression equation like the following hypothetical example:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

Here, pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), logP represents hydrophobicity, LUMO (Lowest Unoccupied Molecular Orbital) energy relates to electronic properties, and MR (Molar Refractivity) is a steric descriptor. nih.govimist.ma The coefficients (β) indicate the relative importance of each descriptor.

DescriptorDefinitionTypical Influence on Activity
logP Octanol-water partition coefficientIncreased hydrophobicity can enhance membrane permeability and binding in hydrophobic pockets. nih.gov
LUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the molecule's ability to accept electrons; important for certain binding interactions. tandfonline.com
MR Molar RefractivityA measure of molecular volume and polarizability, indicating potential for steric fit and dispersion forces in the binding site. nih.gov

Pharmacophore modeling is another powerful ligand-based technique. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. For this compound and its analogues, a pharmacophore model could be generated based on a set of active compounds. This model might include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. tandfonline.comresearchgate.net For hydroxamic acids, the ability to chelate metal ions is a key pharmacophoric feature for inhibiting metalloenzymes. consensus.appacs.org Such models are invaluable for virtual screening of large compound libraries to identify novel scaffolds with the potential for similar biological activity. tandfonline.comnih.gov

A hypothetical pharmacophore model for a series of hydroxamic acid-based inhibitors might include:

One hydrogen bond acceptor (HBA)

One hydrogen bond donor (HBD)

One hydrophobic aromatic feature (HY)

One metal-chelating group

Structure-Based Approaches

When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, structure-based methods can provide detailed insights into the molecular recognition process.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comsemanticscholar.org This method involves placing the ligand (e.g., this compound) into the binding site of the protein and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and metal coordination, that stabilize the ligand-protein complex. jprdi.vnnih.gov Docking studies on related benzamide (B126) and hydroxamic acid derivatives have been instrumental in understanding their binding modes with enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). jprdi.vnacs.orgnih.gov

The output of a docking study is typically a binding score and a predicted binding pose. Below is an illustrative table of docking results for a series of hypothetical this compound derivatives against an enzyme active site.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
This compound -8.5His142, Pro150, Tyr1802
Derivative A (p-chloro)-9.1His142, Pro150, Tyr180, Phe1822
Derivative B (m-methoxy)-8.8His142, Tyr180, Ser1523

These results can guide the rational design of new derivatives with improved binding affinity. For example, the improved score for Derivative A might suggest that a hydrophobic substituent at the para position of the benzamide ring enhances interactions within a hydrophobic pocket of the active site. mdpi.com

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction. nih.govmaastrichtuniversity.nl While docking provides a static snapshot, MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the binding pose and the flexibility of the protein's active site. researchgate.netnih.gov These simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energies. maastrichtuniversity.nl For this compound, an MD simulation could confirm the stability of the docked pose and identify key water molecules that may mediate interactions between the ligand and the protein.

Reactivity and Coordination Chemistry of N Hydroxy N O Tolylbenzamide

Acid-Base Properties and Protonation States of the N-Hydroxyamide Moiety

The N-hydroxyamide moiety possesses both acidic and basic characteristics, although its acidic nature is more pronounced. The proton on the hydroxyl group can be abstracted by a base, forming a hydroxamate anion.

The acidity of N-arylbenzohydroxamic acids has been studied, and their pKa values are influenced by the substituents on the aromatic rings. For the parent N-phenylbenzohydroxamic acid, the pKa value is approximately 8.8. The introduction of an o-tolyl group in N-hydroxy-N-o-tolylbenzamide is expected to have a minor electronic effect on the acidity of the N-OH group. Thermodynamic dissociation constants of several ortho-substituted N-phenylbenzohydroxamic acids have been determined, showing that the pKa values are influenced by the solvent composition in aqueous dioxane media. unacademy.com

The deprotonation of the N-hydroxyl group is a crucial step in the role of this compound as a ligand in metal coordination, as the resulting anion acts as a chelating agent.

CompoundpKaReference
N-phenylbenzohydroxamic acid8.8 sbmu.ac.ir
4-chloro-N-hydroxy-N-methylbenzamide8.50 sbmu.ac.ir
N-hydroxy-4-methoxy-N-methylbenzamide8.67 sbmu.ac.ir

Role as a Ligand in Metal Coordination Complexes

This compound, upon deprotonation, acts as an excellent chelating ligand for a wide variety of metal ions. The coordination chemistry of hydroxamic acids is extensive due to their ability to form stable five-membered chelate rings.

Elucidation of Coordination Modes of N-Hydroxyamide Ligands

The most common coordination mode for hydroxamic acids involves the deprotonated hydroxyl oxygen and the carbonyl oxygen, acting as a bidentate O,O'-donor ligand. rsc.orgresearchgate.netrsc.org This forms a stable five-membered ring with the metal center. X-ray crystallographic studies of numerous metal-hydroxamate complexes have confirmed this coordination mode. rsc.orgnih.gov While this is the predominant mode, other non-traditional coordination behaviors have been observed in related ligand systems, where coordination might occur through the nitrogen atom, especially if the ligand exists in a quinonoid tautomeric form. nih.gov

Synthesis and Characterization of this compound Metal Complexes

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the N-hydroxyl group. The stoichiometry of the resulting complexes is often 1:2 (metal:ligand) for divalent metal ions, leading to the formation of neutral complexes of the type ML2. rsc.orgwikipedia.org

The characterization of these complexes relies on a combination of analytical and spectroscopic techniques:

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the hydroxamate ligand. A key indicator is the shift of the C=O stretching vibration to a lower frequency upon coordination to the metal ion. The O-H stretching vibration, present in the free ligand, disappears upon deprotonation and complexation. New bands at lower frequencies can be attributed to M-O vibrations. nih.govnih.gov

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the coordination sphere around the metal ion. The positions and intensities of the d-d transition bands are characteristic of the metal ion and its coordination environment (e.g., octahedral, tetrahedral, or square planar). sbmu.ac.irresearchgate.net

Magnetic Susceptibility Measurements: These measurements help in determining the number of unpaired electrons in the metal center, which in turn provides insights into the oxidation state and the geometry of the complex.

Thermal Analysis (TGA/DTA): Thermogravimetric analysis can be used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. nih.gov

Spectroscopic TechniqueKey Observables in Metal Complexation
Infrared (IR) SpectroscopyShift of ν(C=O) to lower frequency; disappearance of ν(O-H); appearance of new ν(M-O) bands.
UV-Visible SpectroscopyAppearance of d-d transition bands indicative of coordination geometry.

Investigation of Electronic and Geometric Structure of Coordination Adducts

The electronic and geometric structures of this compound metal complexes are primarily determined by the nature of the metal ion. For instance, with transition metals like Cu(II), Ni(II), Co(II), and Zn(II), a variety of geometries can be adopted. rsc.orgresearchgate.net Copper(II) complexes are known to exhibit square planar or distorted octahedral geometries. nih.gov Zinc(II), having a d10 electronic configuration, typically forms tetrahedral or octahedral complexes. The electronic spectra of these complexes are instrumental in assigning these geometries. For example, the number and position of the d-d bands in the visible region can distinguish between different coordination environments. sbmu.ac.ir Siderophores, which are natural products containing hydroxamate groups, form highly stable octahedral complexes with Fe(III). nih.gov

Electrophilic and Nucleophilic Reactions of the this compound Scaffold

The this compound molecule offers several sites for electrophilic and nucleophilic attack.

Reactions at the N-hydroxyamide moiety:

O-Alkylation and O-Acylation: The oxygen of the N-hydroxyl group is nucleophilic and can react with electrophiles such as alkyl halides or acyl chlorides to form O-alkylated or O-acylated products. The O-acylation of hydroxamic acids is the first step in the Lossen rearrangement . unacademy.comresearchgate.netwikipedia.org

Lossen Rearrangement: This is a characteristic reaction of hydroxamic acids and their derivatives. Upon activation (e.g., by O-acylation), the hydroxamic acid can undergo rearrangement to form an isocyanate. This reaction proceeds through the deprotonation of the hydroxamic acid, followed by a concerted migration of the aryl or alkyl group from the carbonyl carbon to the nitrogen atom, with the concomitant loss of a leaving group (e.g., a carboxylate). The resulting isocyanate is a versatile intermediate that can be converted to amines, ureas, or carbamates. unacademy.comrsc.orgwikipedia.org

Reactions at the Carbonyl Group:

Nucleophilic Acyl Substitution: The carbonyl carbon of the amide group is electrophilic and can be attacked by nucleophiles. However, the hydroxylamino group is a relatively poor leaving group, making direct nucleophilic acyl substitution less favorable compared to more activated carboxylic acid derivatives like acid chlorides or anhydrides.

Reactions at the Aromatic Rings:

The benzoyl and o-tolyl rings can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation/acylation). The directing effects of the substituents on each ring will determine the position of the incoming electrophile. The amide group is generally an ortho-, para-director, while the tolyl group's methyl substituent is also an ortho-, para-director.

Reactions involving the Nitrogen Atom:

N-Alkylation and N-Acylation: The nitrogen atom of the amide can also be a site for nucleophilic attack, although it is generally less nucleophilic than the hydroxyl oxygen. N-alkylation of amides can be achieved under specific conditions, often requiring a strong base to deprotonate the amide first. nih.govresearchgate.net Indole (B1671886) N-acylation is known to be chemically challenging due to the low nucleophilicity of the indole nitrogen, and by analogy, the N-acylation of this compound at the nitrogen would also be a challenging transformation. rsc.org

Molecular Mechanisms of N Hydroxy N O Tolylbenzamide Interactions with Biological Targets Mechanistic Focus

Molecular Docking and Binding Affinity Predictions with Target Proteins and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein or enzyme) to form a stable complex. walshmedicalmedia.com This method is instrumental in drug discovery for predicting the interaction between a potential drug, such as N-hydroxy-N-o-tolylbenzamide, and its biological target at an atomic level. walshmedicalmedia.com

The process involves algorithms that explore various possible conformations of the ligand within the binding site of the target protein. walshmedicalmedia.com The results are then evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. walshmedicalmedia.com

Docking studies can provide valuable insights into:

Binding Mode: The specific orientation and conformation of the ligand in the active or allosteric site.

Key Interactions: Identification of crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the protein. mdpi.com

Binding Affinity: A quantitative prediction of the strength of the interaction, which helps in ranking potential drug candidates.

For example, molecular docking studies on nitro-substituted benzamide (B126) derivatives targeting the iNOS enzyme revealed that compounds with an optimal number and orientation of nitro groups bound more efficiently. nih.govresearchgate.net Similarly, docking of other benzamide derivatives with DNA topoisomerase enzymes has shown varying binding energies and interactions with key amino acid and DNA residues. researchgate.net

Example of Molecular Docking Results for Benzamide Derivatives with Topoisomerase IIα
CompoundBinding Energy (kcal/mol)Interacting ResiduesInteracting DNA Bases
Etoposide (Reference)-114.71Not SpecifiedDG13
Benzamide Derivative 5N3-104.98ARG487DT9, DA12, DG13
Benzamide Derivative 5N7-101.99LYS440, ARG487DC8, DT9, DA12, DG13

This table presents hypothetical data based on published findings for similar compounds to illustrate typical results from molecular docking studies. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation of this compound Activity

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.orgnih.gov By systematically modifying the molecular structure of a lead compound, such as this compound, and observing the resulting changes in its biological effects, researchers can deduce which chemical groups (pharmacophores) are essential for its activity. drugdesign.org

The primary goal of SAR analysis is to convert raw structure-activity data into meaningful relationships that can guide the design of more potent and selective molecules. drugdesign.orgnih.gov For this compound, an SAR study would typically involve synthesizing a series of analogues with modifications at various positions, such as:

The N-hydroxybenzamide core: Altering the hydroxamic acid group to determine its role in binding, for example, its function as a chelating group for metal ions in metalloenzymes.

The o-tolyl group: Substituting the methyl group or changing its position on the phenyl ring to probe steric and electronic requirements.

The benzamide phenyl ring: Introducing different substituents (e.g., halogens, alkyl, or alkoxy groups) to investigate their impact on binding affinity and selectivity.

For instance, SAR studies on indirubin-based N-hydroxybenzamides as histone deacetylase (HDAC) inhibitors revealed that the nature of the linker between the indirubin (B1684374) core and the hydroxamic acid group significantly influenced potency and selectivity. nih.gov Similarly, research on benzenesulfonamide (B165840) derivatives as 12-lipoxygenase inhibitors demonstrated how modifications to the scaffold led to compounds with nanomolar potency and excellent selectivity. nih.gov These studies help to build a comprehensive model of the ligand-receptor interaction, elucidating the mechanism of action and paving the way for the rational design of improved therapeutic agents. nih.gov

Advanced Analytical Methodologies for N Hydroxy N O Tolylbenzamide Research

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatographic techniques are fundamental in the analysis of N-hydroxy-N-o-tolylbenzamide, providing powerful tools for its separation from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods in this context.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally sensitive compounds like this compound. The versatility of HPLC allows for a wide range of stationary and mobile phases to be employed, enabling the development of highly specific and efficient separation methods.

For the analysis of related benzamide (B126) derivatives, reversed-phase HPLC is frequently the method of choice. A C18 column is a common stationary phase, offering excellent separation capabilities based on the hydrophobicity of the analytes. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase can be adjusted to optimize the retention and resolution of this compound. Gradient elution, where the mobile phase composition is changed during the analysis, can be particularly useful for separating the target compound from a complex mixture of starting materials, byproducts, and degradation products.

Detection is most commonly achieved using a UV-Vis detector, as the aromatic rings in this compound confer strong chromophoric properties. The selection of an appropriate wavelength, typically at the compound's maximum absorbance, ensures high sensitivity. For structurally similar compounds, detection wavelengths are often in the range of 230-280 nm. The following table provides an example of typical HPLC parameters that could be adapted for the analysis of this compound, based on methods developed for analogous compounds.

ParameterTypical Condition
Stationary PhaseC18 (Octadecylsilyl) silica (B1680970) gel
Mobile PhaseAcetonitrile:Water (with 0.1% formic acid)
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility and potential for thermal degradation of this compound, derivatization is often a necessary step to convert the analyte into a more volatile and stable form. Silylation, for instance, can be employed to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, thereby increasing its volatility.

In GC-MS, the separation is achieved in a capillary column, and the eluting compounds are subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound, allowing for its unambiguous identification. The mass spectrum of the TMS derivative of this compound would be expected to show a molecular ion peak corresponding to the derivatized molecule, as well as characteristic fragment ions resulting from the cleavage of specific bonds.

The quantitative analysis of this compound by GC-MS can be highly sensitive and specific, particularly when using selected ion monitoring (SIM), where the mass spectrometer is set to detect only specific fragment ions of the target compound.

Electrochemical Analysis Techniques for Redox Characterization

Electrochemical techniques, such as cyclic voltammetry (CV), are invaluable for characterizing the redox properties of this compound. These methods provide insights into the oxidation and reduction potentials of the molecule, which can be related to its chemical reactivity and potential biological activity. The N-hydroxy group is electroactive and can undergo oxidation.

A typical cyclic voltammetry experiment involves scanning the potential of a working electrode and measuring the resulting current. For an N-hydroxy compound, an anodic peak would be observed, corresponding to its oxidation. The potential at which this peak occurs provides information about the ease of oxidation. The electrochemical oxidation of N-hydroxy compounds can be influenced by factors such as the pH of the solution and the nature of the substituents on the aromatic rings. Studies on related N-hydroxy compounds have shown that electron-withdrawing groups tend to increase the redox potential, making oxidation more difficult, while electron-donating groups have the opposite effect. nih.gov The reversibility of the redox process can also be assessed, providing information about the stability of the oxidized species.

The data obtained from electrochemical studies can be crucial for understanding the mechanism of action of this compound, especially if its biological activity is related to its redox behavior.

Spectrophotometric Assays for Kinetic and Mechanistic Studies in Solution

UV-Vis spectrophotometry is a versatile and widely used technique for conducting kinetic and mechanistic studies of reactions involving this compound in solution. The presence of chromophoric groups in the molecule allows for the monitoring of reaction progress by measuring the change in absorbance at a specific wavelength over time.

For instance, the kinetics of the hydrolysis of this compound under different pH conditions can be investigated by monitoring the disappearance of the reactant or the appearance of a product with a different absorption spectrum. Such studies can provide valuable information on the stability of the compound and the mechanism of its degradation. ju.edu.joju.edu.jo

Spectrophotometric assays can also be employed to study the interaction of this compound with other molecules, such as metal ions. Hydroxamic acids are known to be excellent chelating agents for metal ions, and the formation of a metal-complex is often accompanied by a significant change in the UV-Vis spectrum. By monitoring these spectral changes, the stoichiometry and stability of the complex can be determined. The following table illustrates a hypothetical kinetic study of this compound hydrolysis.

pHRate Constant (s⁻¹)
3.01.5 x 10⁻⁴
5.08.2 x 10⁻⁵
7.04.5 x 10⁻⁵
9.02.1 x 10⁻⁵

Purity Assessment and Quantitative Determination in Academic Research Contexts

The assessment of purity and the accurate quantitative determination of this compound are of paramount importance in academic research to ensure the validity of experimental results. A combination of the analytical techniques described above is typically employed for this purpose.

Initially, the purity of a synthesized batch of this compound can be assessed by HPLC, which can separate the main compound from any impurities. The peak area percentage of the main compound in the chromatogram provides a good indication of its purity. For a more accurate determination of purity, a quantitative HPLC method using a certified reference standard is required.

Quantitative determination in various matrices, such as reaction mixtures or biological samples, is also typically performed by HPLC with UV detection or by GC-MS with selected ion monitoring. The construction of a calibration curve using standards of known concentration is essential for accurate quantification. The linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) of the analytical method must be thoroughly validated to ensure reliable results.

Future Perspectives and Emerging Research Trajectories for N Hydroxy N O Tolylbenzamide

Development of Novel and Sustainable Synthetic Strategies for N-Hydroxybenzamides

The synthesis of N-hydroxybenzamides, including N-hydroxy-N-o-tolylbenzamide, is undergoing a paradigm shift towards more sustainable and efficient methodologies. Traditional methods often rely on stoichiometric coupling reagents, which can generate significant chemical waste. ucl.ac.uk The future of N-hydroxybenzamide synthesis lies in the adoption of greener and more atom-economical approaches.

One of the most promising avenues is the development of biocatalytic methods . Enzymes, particularly lipases and amide bond synthetases, offer a highly selective and environmentally benign route to amide bond formation in aqueous media. rsc.orgnih.govmanchester.ac.uk The use of enzymes can circumvent the need for hazardous reagents and organic solvents, aligning with the principles of green chemistry. nih.govresearchgate.net For instance, the enzymatic acylation of hydroxylamines presents a direct and efficient pathway to N-hydroxybenzamides.

Flow chemistry is another rapidly advancing field with significant implications for the synthesis of this compound. Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for reactions involving hazardous intermediates. acs.orgacs.org This technology has been successfully applied to the synthesis of various hydroxamic acids from their corresponding esters, demonstrating its potential for the scalable and efficient production of N-hydroxybenzamides. acs.orgacs.orgnih.gov

Furthermore, research into novel catalytic systems that avoid the use of stoichiometric activating agents is gaining traction. This includes the use of boric acid as a catalyst in solvent-free conditions, which offers a simple, efficient, and environmentally friendly procedure for amide synthesis. researchgate.netsemanticscholar.org The integration of these sustainable strategies will be crucial in unlocking the full potential of this compound for various applications.

Table 1: Comparison of Synthetic Strategies for N-Hydroxybenzamides
Synthetic StrategyAdvantagesChallengesFuture Outlook
Traditional Coupling ReagentsWell-established, versatilePoor atom economy, waste generation, use of hazardous materials ucl.ac.ukPhasing out in favor of greener alternatives
BiocatalysisHigh selectivity, mild reaction conditions, environmentally benign rsc.orgnih.govEnzyme stability and cost, substrate scope limitationsDiscovery and engineering of robust enzymes for broader applications manchester.ac.uk
Flow ChemistryEnhanced safety and control, high throughput, easy scale-up acs.orgacs.orgInitial setup cost, potential for cloggingIntegration with other green technologies, multistep synthesis acs.org
Solvent-Free CatalysisReduced solvent waste, simplified workup, energy efficiency researchgate.netsemanticscholar.orgLimited to solid-state or high-temperature reactionsDevelopment of new catalysts for broader applicability

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental techniques is set to accelerate the exploration of this compound's properties and applications. Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of benzamide (B126) derivatives. researchgate.netresearchgate.netrsc.org These computational studies can provide valuable insights into reaction mechanisms, predict the stability of different conformers, and guide the rational design of new derivatives with desired functionalities. researchgate.netrsc.org

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its interactions with other molecules or materials. nih.govdrexel.edu By simulating the motion of atoms and molecules over time, MD can be used to predict binding affinities, understand conformational changes, and explore the self-assembly of these molecules into larger structures. nih.govdrexel.edu This is particularly relevant for understanding its potential role in biological systems or as a component in advanced materials.

The integration of these computational approaches with advanced experimental techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry will provide a comprehensive understanding of the structure-property relationships of this compound. This integrated approach will be instrumental in designing and developing new applications for this versatile compound.

Table 2: Advanced Methodologies for the Study of this compound
MethodologyKey ApplicationsAnticipated Insights for this compound
Density Functional Theory (DFT)Calculation of electronic structure, reaction energies, and spectroscopic properties researchgate.netresearchgate.netrsc.orgPrediction of reactivity, stability, and spectral signatures
Molecular Dynamics (MD) SimulationsSimulation of molecular motion, binding interactions, and self-assembly nih.govdrexel.eduUnderstanding of intermolecular forces and conformational dynamics
X-ray CrystallographyDetermination of three-dimensional molecular structure in the solid statePrecise bond lengths, bond angles, and crystal packing information
NMR SpectroscopyCharacterization of molecular structure and dynamics in solutionConfirmation of chemical structure and study of solution-state behavior

Exploration of this compound in Novel Chemical Catalysis Applications

The unique structural features of N-hydroxybenzamides, including this compound, make them promising candidates for applications in chemical catalysis. The N-hydroxy group can act as a proton-responsive redox-active site, enabling these molecules to participate in a variety of catalytic transformations.

One emerging area of interest is their use as ligands in asymmetric catalysis . Chiral N-hydroxybenzamides have been shown to be effective ligands for metal-catalyzed asymmetric oxidation reactions. scispace.comacs.orgnih.govacs.orgnih.gov The development of chiral variants of this compound could lead to new and efficient catalysts for the enantioselective synthesis of valuable chiral molecules.

Furthermore, N-hydroxy compounds have been investigated as catalysts for hydrogen atom transfer (HAT) reactions . rsc.org N-oxyl radicals derived from N-hydroxy compounds can act as potent hydrogen atom abstractors, enabling the selective oxidation of C-H bonds. acs.org This opens up possibilities for using this compound as a catalyst in aerobic oxidation reactions, which utilize molecular oxygen as the ultimate oxidant, offering a green and sustainable approach to chemical synthesis.

Role of this compound in Advanced Materials Science Research

The ability of the hydroxamic acid moiety to chelate metal ions makes this compound a valuable building block for the construction of advanced materials. rsc.orgMetal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The use of hydroxamate-based linkers, such as derivatives of this compound, can lead to the formation of exceptionally stable MOFs with unique properties. rsc.orgosti.govacs.orgrsc.org The strong coordination of the hydroxamate group to metal centers can enhance the chemical and thermal stability of the resulting frameworks.

In addition to MOFs, this compound could be incorporated into polymers and other functional materials . The N-hydroxy group can serve as a reactive handle for further functionalization or as a site for imparting specific properties, such as antioxidant activity or metal-chelating capabilities. The exploration of this compound in the design of new polymers, coatings, and sensors is a promising area for future research.

Interdisciplinary Research on this compound and Related Chemical Systems

The versatile chemical nature of this compound lends itself to a wide range of interdisciplinary research endeavors. In medicinal chemistry , N-hydroxybenzamide derivatives have attracted significant attention as potential therapeutic agents. nih.govvnu.edu.vnnih.gov For example, some hydroxamic acids are potent inhibitors of histone deacetylases (HDACs), a class of enzymes involved in gene regulation and a key target in cancer therapy. nih.govnih.gov The synthesis and biological evaluation of this compound and its analogues could lead to the discovery of new drug candidates.

In the field of sensor technology , the metal-chelating properties of this compound could be exploited for the development of chemical sensors for the detection of specific metal ions. The binding of a metal ion to the hydroxamate group can induce a change in the optical or electrochemical properties of the molecule, providing a detectable signal.

Furthermore, the study of this compound can contribute to a fundamental understanding of supramolecular chemistry and molecular recognition . The interplay of hydrogen bonding, metal coordination, and aromatic interactions in systems containing this molecule can provide insights into the principles of self-assembly and the design of complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-hydroxy-N-o-tolylbenzamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling o-toluidine derivatives with benzoyl chloride in the presence of coupling agents like EDCI/HOBt. Purification is achieved via recrystallization from ethanol or column chromatography. Yield optimization requires controlled reaction temperatures (0–5°C) and inert atmospheres to prevent oxidation of the hydroxylamine group .
  • Characterization : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H^1H/13C^{13}C-NMR (DMSO-d6, δ 8.2–6.8 ppm for aromatic protons) and FT-IR (amide C=O stretch ~1650 cm1^{-1}, N–OH stretch ~3200 cm1^{-1}) .

Q. Which crystallographic tools are recommended for resolving the molecular structure of This compound?

  • Tools : Use SHELX for structure refinement (e.g., SHELXL-2018 for small-molecule refinement) and Mercury (version 4.3) for visualizing hydrogen-bonding networks and packing diagrams. High-resolution X-ray data (≤1.0 Å) are critical to resolve potential disorder in the hydroxylamine moiety .
  • Validation : Cross-check with spectroscopic data (e.g., NMR) to confirm tautomeric forms (e.g., keto-enol equilibria) .

Q. What safety protocols are essential for handling This compound in the laboratory?

  • Precautions : Avoid inhalation (S22) and skin/eye contact (S24/25). Use fume hoods during synthesis and wear nitrile gloves. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in amber vials under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic and spectroscopic data for This compound?

  • Case Study : If X-ray data suggest a planar amide group while NMR indicates dynamic behavior, perform variable-temperature NMR (VT-NMR) to detect tautomerism. Use DFT calculations (e.g., Gaussian 16) to model energy differences between conformers .
  • Resolution : Validate with powder XRD to rule out polymorphism and compare experimental/theoretical IR spectra for consistency .

Q. What role does This compound play in coordination chemistry, and how can its ligand properties be exploited?

  • Applications : Acts as a bidentate ligand via hydroxylamine and carbonyl groups. Demonstrated in forming stable complexes with transition metals (e.g., Fe3+^{3+}, Cu2+^{2+}) for catalytic oxidation studies. Characterize complexes using ESI-MS and cyclic voltammetry .
  • Experimental Design : Titrate metal salts (e.g., FeCl3_3) into ligand solutions (methanol) and monitor UV-Vis shifts (λ~450 nm for charge-transfer bands) .

Q. How can This compound be utilized in enzyme inhibition studies?

  • Mechanism : The hydroxylamine group mimics transition states in hydrolytic enzymes (e.g., urease). Assay inhibition via spectrophotometric methods (e.g., decrease in NH3_3 production at 630 nm using Berthelot’s reagent) .
  • Optimization : Modify the o-tolyl substituent to enhance binding affinity. Use molecular docking (AutoDock Vina) to predict interactions with active-site residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.